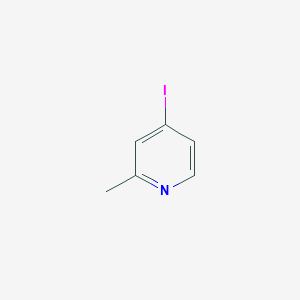

4-Iodo-2-methylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJLVROVUWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507042 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-65-1 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-Iodo-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Iodo-2-methylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document combines predicted data, analysis of related compounds, and established spectroscopic principles to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~5 |

| H-5 | ~7.8 | d | ~5 |

| H-6 | ~8.2 | s | - |

| -CH₃ | ~2.5 | s | - |

¹³C NMR (Estimated based on 4-Iodopyridine and 2-Methylpyridine)

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~130 |

| C-4 | ~95 |

| C-5 | ~140 |

| C-6 | ~150 |

| -CH₃ | ~24 |

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050-3100 | C-H stretch (aromatic) | Medium |

| 2950-3000 | C-H stretch (methyl) | Medium |

| 1580-1610 | C=C stretch (aromatic) | Strong |

| 1450-1480 | C-H bend (methyl) | Medium |

| 1000-1050 | C-I stretch | Medium |

| 800-850 | C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

| m/z | Ion | Comments |

| 219 | [M]⁺ | Molecular ion |

| 204 | [M-CH₃]⁺ | Loss of a methyl group |

| 127 | [I]⁺ | Iodine cation |

| 92 | [M-I]⁺ | Loss of iodine |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically produces the molecular ion and a range of fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

An In-depth Technical Guide to 4-Iodo-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Iodo-2-methylpyridine. It details experimental protocols for its synthesis and key reactions, and explores its application in medicinal chemistry, particularly as a building block for kinase inhibitors.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₆IN. It presents as a solid or semi-solid, with its color ranging from white to yellow or brown. This compound is a key intermediate in organic synthesis, valued for the reactivity of its carbon-iodine bond in cross-coupling reactions.

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆IN | [1][2] |

| Molecular Weight | 219.02 g/mol | [1][2] |

| CAS Number | 22282-65-1 | [1] |

| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | [3] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 222.1 °C at 760 mmHg | [1][4] |

| Density | 1.81 g/cm³ | [1] |

| Flash Point | 88.1 °C | [1] |

| Refractive Index | 1.612 | [1] |

| Solubility | While specific data for this compound is not readily available, related compounds such as 3-Iodo-2-methylpyridine are soluble in water, alcohols, ethers, and chloroform. The parent compound, 4-methylpyridine, is miscible with water and soluble in alcohol and diethyl ether. | [5][6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported in the available literature. Spectroscopic analysis of related compounds provides an indication of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of iodine and other fragments.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

References

4-Iodo-2-methylpyridine CAS number and molecular structure

An Essential Building Block for Research and Drug Discovery

This technical guide provides a comprehensive overview of 4-Iodo-2-methylpyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in kinase inhibition and cross-coupling reactions.

Core Compound Information

This compound is a substituted pyridine derivative valued for its utility in synthetic organic chemistry. The presence of a methyl group and an iodine atom on the pyridine ring offers distinct reactivity, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Molecular Structure:

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an iodine atom at position 4.

Figure 1: Molecular Structure of this compound

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 22282-65-1 | [1][2] |

| Molecular Formula | C₆H₆IN | [1][3][4][5][6] |

| Molecular Weight | 219.02 g/mol | [1][3][4][5][6][7] |

| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [7] |

| Boiling Point | 222.1 ± 20.0 °C at 760 mmHg | [7] |

| Flash Point | 88.1 ± 21.8 °C | [7] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [7] |

| Refractive Index | 1.612 | [7] |

| Purity | ≥98% | [1][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Table 2: Identification Codes

| Identifier | Code | Reference(s) |

| InChI | 1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | [1][5][7] |

| InChIKey | RZRJLVROVUWDKL-UHFFFAOYSA-N | [1][4][5] |

| SMILES | CC1=NC=CC(=C1)I | [3][7] |

Table 3: Safety and Hazard Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Information

| Technique | Data | Reference(s) |

| ¹H NMR (Predicted) | δ (ppm): ~2.4 (s, 3H, CH₃), ~7.5 (dd, 1H), ~7.8 (d, 1H), ~8.1 (d, 1H) | Inferred from related structures |

| ¹³C NMR (Predicted) | δ (ppm): ~24 (CH₃), ~95 (C-I), ~125, ~135, ~150, ~159 | Inferred from related structures |

| Mass Spectrometry (MS) | Expected m/z: 219 (M⁺), fragments corresponding to loss of I, CH₃, and pyridine ring cleavage. | Inferred from molecular weight |

| UV-Vis | Absorption maxima at 265–280 nm in polar solvents, attributed to π → π* transitions. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct electrophilic iodination of 2-methylpyridine (2-picoline).

Protocol: Electrophilic Iodination

-

Reagents and Materials:

-

2-methylpyridine (1.0 eq)

-

Iodine monochloride (ICl) (1.1 eq)

-

Acetic acid (solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

To a solution of 2-methylpyridine in acetic acid, iodine monochloride is added portion-wise at room temperature.

-

The reaction mixture is then heated to 60–80°C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.[7]

-

Figure 2: General workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol: Suzuki-Miyaura Coupling

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol: Heck Reaction

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Alkene (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, if required)

-

Base (e.g., Et₃N, K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Schlenk flask and inert atmosphere setup

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and ligand (if used) in the anhydrous solvent.

-

Add the alkene and the base to the mixture.

-

Heat the reaction to the required temperature (typically 80-120°C) and stir until complete.

-

After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

-

Perform a suitable work-up, typically involving partitioning between water and an organic solvent.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

-

Applications in Drug Discovery and Development

Intermediate for p38α MAP Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of inhibitors targeting p38α mitogen-activated protein (MAP) kinase.[7] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[1][3][4][5][7]

The p38 MAPK cascade is a three-tiered system:

-

MAPKKK (e.g., MEKK, MLK): Activated by upstream signals like environmental stress or inflammatory cytokines.

-

MAPKK (MKK3/6): Phosphorylated and activated by MAPKKK.

-

p38 MAPK: Phosphorylated and activated by MKK3/6, leading to the phosphorylation of downstream substrates.

Inhibitors developed from this compound can block the activity of p38α, thereby modulating inflammatory responses and other pathological processes.

Figure 3: p38 MAP Kinase signaling pathway and the role of inhibitors.

Scaffolding for Novel Chemical Entities via Cross-Coupling

The ability of this compound to participate in C-C bond-forming reactions makes it invaluable for generating molecular diversity in drug discovery campaigns. The Suzuki-Miyaura and Heck reactions allow for the attachment of a wide range of aryl, heteroaryl, and vinyl groups to the pyridine core, creating libraries of novel compounds for biological screening.

References

- 1. rsc.org [rsc.org]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Iodo-2-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-methylpyridine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document details its discovery and history, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role as an intermediate in the synthesis of p38 MAP kinase inhibitors. Detailed experimental protocols and visual diagrams of key chemical transformations and biological pathways are included to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as 4-iodo-2-picoline, is a halogenated pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a methyl group at the 2-position, offers a versatile scaffold for the construction of complex organic molecules. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been particularly exploited in the synthesis of kinase inhibitors, which are crucial in the treatment of inflammatory diseases and cancer.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with properties that make it suitable for a range of chemical transformations. A summary of its key physicochemical data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₆IN |

| Molecular Weight | 219.02 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 49-53 °C |

| Boiling Point | 222.1 °C at 760 mmHg |

| CAS Number | 22282-65-1 |

| IUPAC Name | This compound |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.

General Synthesis Workflow

The overall synthetic strategy involves the conversion of the amino group of 2-amino-4-methylpyridine into a diazonium salt, which is then displaced by an iodide ion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

-

Iodination Reaction:

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

-

Applications in Organic Synthesis

This compound is a valuable building block for the introduction of the 2-methylpyridin-4-yl moiety into organic molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. This compound readily participates in this reaction with various boronic acids or their esters.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Reaction Execution:

-

Add degassed toluene and water (typically in a 4:1 ratio) to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Application in Drug Discovery: p38 MAP Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[2]

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: The p38 MAP kinase signaling pathway and the point of inhibition.

Synthesis of a p38 MAP Kinase Inhibitor Intermediate

This compound can be used in a Suzuki coupling reaction to synthesize a key intermediate for a class of p38 MAP kinase inhibitors.

Reaction Scheme:

Arylboronic acid + this compound --(Pd catalyst, base)--> 4-Aryl-2-methylpyridine (Inhibitor Intermediate)

Conclusion

This compound is a fundamentally important and versatile building block in modern organic synthesis. Its reactivity in cross-coupling reactions has made it an indispensable tool for medicinal chemists, particularly in the development of targeted therapeutics such as p38 MAP kinase inhibitors. The synthetic protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation and discovery.

References

An In-depth Technical Guide to the Reactivity of 4-Iodo-2-methylpyridine towards Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-iodo-2-methylpyridine with a range of nucleophiles. As a key building block in medicinal chemistry and materials science, understanding the reactivity of this substituted pyridine is crucial for the efficient synthesis of complex molecular architectures. This document details the primary reaction pathways, including nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions. Quantitative data from the literature is presented in structured tables for easy comparison, and detailed experimental protocols for key transformations are provided. Additionally, reaction mechanisms and experimental workflows are illustrated using diagrams to provide a clear and concise visual representation of the chemical processes.

Introduction: General Reactivity Profile

The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- (α) and 4- (γ) positions. The presence of a halogen, such as iodine, at the 4-position of 2-methylpyridine creates a reactive site for nucleophilic displacement. The carbon-iodine bond is relatively weak and the iodide ion is an excellent leaving group, facilitating a variety of transformations. The methyl group at the 2-position exerts a modest electron-donating effect through hyperconjugation, which can slightly modulate the reactivity of the ring. However, the dominant factor governing the reactivity of this compound is the electrophilic nature of the C4 position, making it a versatile precursor for the introduction of a wide array of functional groups.

The primary modes of reaction with nucleophiles discussed in this guide are:

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the iodide by strong nucleophiles.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the iodide in this compound by strong nucleophiles, such as alkoxides and thiolates, can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which helps to stabilize the intermediate Meisenheimer complex.

Data Presentation: SNAr Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | NaOMe, MeOH, reflux | 4-methoxy-2-methylpyridine | Moderate to Good | General Knowledge |

| Sodium Thiophenoxide | NaSPh, DMF, 100 °C | 2-methyl-4-(phenylthio)pyridine | Good | General Knowledge |

Experimental Protocol: Synthesis of 4-methoxy-2-methylpyridine via SNAr

-

Reaction Setup: To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-2-methylpyridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, offers a powerful and versatile approach for the functionalization of this compound. These methods allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, providing an efficient route to biaryl and vinyl-substituted pyridines.

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 (analogous) | [1] |

| 4-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High (analogous) | General Knowledge |

| Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 1 | Good | [2] |

Note: Yields are for analogous reactions and provide a predictive framework.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the product.

References

Technical Guide: Stability and Storage of 4-Iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodo-2-methylpyridine (CAS No. 22282-65-1). Adherence to these guidelines is crucial for maintaining the integrity, purity, and shelf-life of this compound, ensuring reliable and reproducible results in research and development applications.

Chemical Stability Profile

This compound is a halogenated pyridine derivative that is generally stable under standard ambient conditions (room temperature) when stored correctly. However, its stability can be compromised by exposure to certain environmental factors. Key sensitivities include:

-

Light: The compound should be protected from light, as exposure can potentially lead to degradation.[1]

-

Air and Moisture: It is recommended to store this compound under an inert atmosphere. The presence of air and moisture can contribute to degradation, likely through hydrolysis or oxidation.

-

Heat: While stable at room temperature, it is advisable to keep the compound away from heat and sources of ignition.[2]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and product specifications.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or Room Temperature[3] | Refrigeration is often recommended to slow down potential degradation processes. Storing at a consistent, cool temperature is a general best practice for chemical stability. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation and degradation from atmospheric components. |

| Container | Tightly closed container.[2][4] | Prevents exposure to air and moisture. Containers should be carefully resealed after use. |

| Light Exposure | Keep in a dark place.[1] | Protects the compound from light-induced degradation. |

| Ventilation | Store in a well-ventilated place.[2][4] | A general safety precaution for storing chemicals. |

Incompatible Materials and Handling

To prevent hazardous reactions and degradation, avoid contact with the following:

When handling this compound, it is crucial to work under a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapor or mist and contact with skin and eyes.

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound based on the recommended storage and handling procedures.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocols

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or as a neat solid.

-

Stress Conditions: Expose the samples to a range of conditions, including elevated temperature, high humidity, and intense light (both UV and visible). A control sample should be stored under the recommended ideal conditions.

-

Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any potential degradants.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. This data can be used to determine the degradation rate and shelf-life under different conditions.

Conclusion

While this compound is chemically stable under standard ambient conditions, its long-term integrity is contingent upon proper storage and handling. By adhering to the guidelines outlined in this document, particularly protection from light, moisture, and air, and by avoiding incompatible materials, researchers can ensure the quality and reliability of this compound for their scientific endeavors. For applications requiring stringent stability data, conducting a dedicated stability study is highly recommended.

References

An In-depth Technical Guide to the Safe Handling of 4-Iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-2-methylpyridine, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H6IN | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | |

| Melting Point | 2.4 °C (36.3 °F) | [2] |

| Boiling Point | 145 °C (293 °F) | [2] |

| Density | 0.957 g/mL at 25 °C (77 °F) | [2] |

| Purity | ≥98% | [3] |

| CAS Number | 22282-65-1 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Acute toxicity, Oral | Category 4 |

| Acute toxicity, Inhalation | Category 4 |

| Acute toxicity, Dermal | Category 3 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 |

Signal Word: Danger[2]

Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

-

Health Hazard

Hazard Statements:

-

H226: Flammable liquid and vapour.[2]

-

H302 + H332: Harmful if swallowed or if inhaled.[2]

-

H311: Toxic in contact with skin.[2]

Precautionary Measures

Strict adherence to the following precautionary statements is mandatory when handling this compound.

| Type | Statement Code | Statement | Reference |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2] |

| P233 | Keep container tightly closed. | [2] | |

| P240 | Ground/bond container and receiving equipment. | [2] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [2] | |

| P242 | Use only non-sparking tools. | [2] | |

| P243 | Take precautionary measures against static discharge. | [2] | |

| P261 | Avoid breathing mist or vapours. | [2] | |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P270 | Do not eat, drink or smoke when using this product. | [2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2] | |

| P280 | Wear protective gloves/eye protection/face protection. | [2] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [2] | |

| P361 | Remove/Take off immediately all contaminated clothing. | [4] | |

| P362 | Take off contaminated clothing and wash before reuse. | [2] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | [2] | |

| P405 | Store locked up. | [2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Experimental Protocols & Methodologies

Detailed experimental protocols for toxicological studies of this compound are not publicly available in standard safety data sheets. Such studies are typically conducted by specialized laboratories and the methodologies are often proprietary. For researchers requiring this level of detail, it is recommended to consult specialized toxicological databases or contract a certified testing laboratory.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Handling:

-

Work under a chemical fume hood.[2]

-

Do not inhale the substance or its mixture.[2]

-

Avoid generation of vapours and aerosols.[2]

-

Use only non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and face thoroughly after handling.[2]

-

Immediately change contaminated clothing.[2]

-

Apply preventive skin protection.[2]

Storage:

-

Store in a well-ventilated place.[2]

-

Keep away from heat and sources of ignition.[2]

-

Store locked up or in an area accessible only to qualified or authorized persons.[2]

-

Recommended storage temperature is 2-8°C in an inert atmosphere and kept in a dark place.

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards, and a face shield.[4][6]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Flame retardant antistatic protective clothing is recommended.[2][4]

-

Respiratory Protection: If vapours or aerosols are generated, use a respirator with a full-face supplied air respirator or a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[6]

First Aid Measures

In case of exposure, follow these first aid measures immediately.

-

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[7]

-

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7] Remove and take off all contaminated clothing immediately.[4]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[4]

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[4] Rinse mouth.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound and detailed experimental workflows for its use are highly specific to individual research applications. It is recommended that researchers consult relevant scientific literature and develop their own detailed protocols and safety assessments based on their specific experimental design.

The following diagram provides a generic experimental workflow that should be adapted for specific research needs.

References

Commercial Availability and Synthetic Utility of 4-Iodo-2-methylpyridine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the commercial availability, suppliers, and synthetic applications of 4-Iodo-2-methylpyridine is now available for researchers, scientists, and professionals in drug development. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to facilitate its use in research and development.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a reactive iodine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This guide summarizes its commercial availability and provides insights into its synthetic applications, with a focus on its role in the synthesis of kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from several commercial suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of key suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | 22282-65-1 | C₆H₆IN | ≥98% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| Cenmed | 22282-65-1 | C₆H₆IN | ≥98% | 1 g |

| MySkinRecipes | 22282-65-1 | C₆H₆IN | 98% | 50 mg, 250 mg, 1 g, 5 g |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of complex organic molecules, largely due to the reactivity of the carbon-iodine bond which facilitates participation in various cross-coupling reactions.

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound from simple precursors is not extensively documented in readily available literature, a common synthetic strategy involves the diazotization of 2-methyl-4-aminopyridine followed by a Sandmeyer-type reaction with an iodide salt.

Conceptual Synthesis Workflow:

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Workflow:

Application in Kinase Inhibitor Synthesis and Signaling Pathways

Halogenated pyridines, such as this compound, are key structural components in the design of various kinase inhibitors, including those targeting the RAF-MEK-ERK (MAPK) signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components significant therapeutic targets.[2]

The 2-methylpyridine moiety can be strategically employed to interact with the hinge region of the kinase active site, while the 4-position provides a vector for introducing substituents that can enhance potency and selectivity through interactions with other regions of the protein. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with this compound as a key building block.

The MAPK/ERK Signaling Pathway:

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Activating mutations in components of this pathway, such as BRAF, are common in various cancers.[1] RAF inhibitors block the activity of the BRAF kinase, thereby inhibiting downstream signaling and tumor growth.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel chemical entities, particularly in the field of medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of complex molecular architectures, including potent kinase inhibitors targeting critical cancer-related signaling pathways. This guide serves as a foundational resource for researchers looking to leverage the chemical properties of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Biaryl Synthesis via Suzuki Coupling of 4-Iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules. The 2-methyl-4-arylpyridine moiety is a key structural motif found in numerous pharmaceutical candidates and approved drugs. The Suzuki coupling of 4-iodo-2-methylpyridine with various arylboronic acids offers a direct and versatile route to these valuable compounds. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and broader substrate scope.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids, a summary of representative reaction conditions and yields, and a general experimental workflow.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps:

-

Oxidative Addition: The active Palladium(0) species inserts into the carbon-iodine bond of this compound, forming a Palladium(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the iodide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to facilitate this step.

-

Reductive Elimination: The two organic ligands (the 2-methylpyridyl and aryl groups) on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst to continue the cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The selection of catalyst, base, and solvent is critical for achieving high yields and reaction efficiency.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | 95 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 88 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85 | 10 | 85 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 16 | 78 |

| 6 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75 |

Note: Yields are representative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle or oil bath

-

Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is deemed complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-arylpyridine product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow for the synthesis of 2-methyl-4-arylpyridines.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling of this compound.

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-methylpyridine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-iodo-2-methylpyridine with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of C(sp)-C(sp²) bonds, enabling the synthesis of a wide array of substituted pyridines which are key intermediates in pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance. This compound is a readily available starting material, and its coupling with terminal alkynes provides access to a diverse range of 2-methyl-4-alkynylpyridines. These products can serve as key building blocks for the synthesis of more complex molecules, including biologically active compounds and functional materials.

This document outlines both traditional palladium/copper co-catalyzed and copper-free Sonogashira coupling conditions for this compound, providing detailed experimental protocols and a summary of expected yields with various terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which is advantageous in situations where copper contamination is a concern. In this case, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur without the intermediacy of a copper acetylide.[1]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methylpyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and protocols for the amination of 4-iodo-2-methylpyridine with a variety of primary amines. The methodologies outlined herein are designed to serve as a comprehensive guide for laboratory practice.

Introduction

The synthesis of N-substituted 2-methylpyridin-4-amines is of significant interest in drug discovery, as this scaffold is present in numerous biologically active molecules. The Buchwald-Hartwig amination offers a direct and versatile route to these compounds from readily available this compound and primary amines. The reaction's success is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent.

The general transformation is depicted below:

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][2][3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 4-halo-heterocycles with primary amines. While specific data for this compound is often part of broader studies, the data presented for the closely related 4-iodopyrazole serves as an excellent predictive model for reaction optimization. The choice between a palladium or copper catalyst can be crucial, particularly depending on the presence of β-hydrogens on the primary amine.

Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Primary Amines

| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 110 | 3 | 92 |

| 3 | n-Butylamine | Pd₂(dba)₃ (5) | RuPhos (10) | LHMDS | THF | 80 | 18 | 78 |

| 4 | Cyclohexylamine | Pd(OAc)₂ (3) | JohnPhos (6) | K₃PO₄ | Dioxane | 100 | 24 | 88 |

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Primary Amines Containing β-Hydrogens

| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 72 |

| 2 | Isopropylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 65 |

| 3 | Cyclopropylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 70 |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents and catalysts are often air- and moisture-sensitive, necessitating the use of inert atmosphere techniques such as a Schlenk line or a glovebox.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of this compound with Primary Amines

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, BrettPhos, 4-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk flask or sealed tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the vessel, then evacuate and backfill with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound and the primary amine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted-2-methylpyridin-4-amine.

Protocol 2: Procedure for Copper-Catalyzed Amination of this compound with Primary Amines Containing β-Hydrogens

This protocol is adapted for primary amines that are prone to β-hydride elimination under palladium catalysis.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.5-2.0 equiv)

-

Copper(I) iodide (CuI) (10-20 mol%)

-

Ligand (e.g., 2-isobutyrylcyclohexanone, 20-40 mol%)

-

Base (e.g., KOtBu, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, and the base.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMF, the primary amine, and the ligand via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Below are diagrams illustrating the key processes involved in the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-iodo-2-methylpyridine as a key building block. The functionalization of the pyridine scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active compounds and functional materials. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck couplings offer a guide to effective palladium catalyst systems for the synthesis of diverse 2-methylpyridine derivatives.

General Experimental Workflow

The following diagram outlines a general workflow for performing palladium-catalyzed cross-coupling reactions. Specific details regarding reagents, conditions, and workup procedures are provided in the subsequent protocols for each reaction type.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of kinase inhibitors utilizing 4-iodo-2-methylpyridine as a key building block. This versatile starting material allows for the introduction of diverse functionalities at the 4-position of the pyridine ring through various palladium-catalyzed cross-coupling reactions, enabling the creation of a wide array of potential kinase inhibitors. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provides representative data on the biological activity of resulting compounds against key kinase targets such as p38 MAP kinase and Spleen Tyrosine Kinase (SYK).

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The 2-methyl-4-substituted pyridine motif, in particular, can be strategically employed to interact with the hinge region of the ATP-binding pocket of many kinases. The carbon-iodine bond of this compound provides a reactive handle for the efficient formation of carbon-carbon and carbon-nitrogen bonds, making it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. This document details the synthetic routes and biological evaluation of compounds derived from this versatile intermediate.

Key Synthetic Methodologies

The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods are well-established for their broad substrate scope and functional group tolerance.

Experimental Workflows

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a p38 Kinase Inhibitor Precursor

This protocol describes the synthesis of a 4-aryl-2-methylpyridine derivative, a common scaffold in p38 MAP kinase inhibitors.

Materials:

-

This compound

-

(4-aminophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), (4-aminophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-methylpyridin-4-yl)aniline.

Protocol 2: Sonogashira Coupling for the Synthesis of a SYK Kinase Inhibitor Scaffold

This protocol details the synthesis of a 4-alkynyl-2-methylpyridine, a versatile intermediate for SYK kinase inhibitors.

Materials:

-

This compound

-

Ethynylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

-

Add anhydrous THF and triethylamine.

-

Add ethynylbenzene (1.2 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield 2-methyl-4-(phenylethynyl)pyridine.

Protocol 3: Buchwald-Hartwig Amination for Direct Kinase Inhibitor Synthesis

This protocol describes the C-N bond formation to directly synthesize a kinase inhibitor.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and XPhos (0.08 equiv.) to a flame-dried flask.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Seal the flask and heat the mixture at 100 °C for 18 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain N-phenyl-2-methylpyridin-4-amine.

Quantitative Data Summary

The following tables summarize representative yields for the described synthetic transformations and the biological activity of resulting kinase inhibitors. The data is compiled from literature reports of analogous compounds.

| Reaction | Starting Material | Coupling Partner | Product | Yield (%) |

| Suzuki-Miyaura | This compound | (4-aminophenyl)boronic acid | 4-(2-methylpyridin-4-yl)aniline | 75-90% |

| Sonogashira | This compound | Ethynylbenzene | 2-methyl-4-(phenylethynyl)pyridine | 80-95% |

| Buchwald-Hartwig | This compound | Aniline | N-phenyl-2-methylpyridin-4-amine | 70-85% |

| Compound Scaffold | Kinase Target | Representative IC₅₀ (nM) | Reference Compound Analogy |

| 4-(2-methylpyridin-4-yl)aniline derivative | p38α | 50 - 200 | Pyridinyl-imidazole based inhibitors |

| 4-(phenylethynyl)-2-methylpyridine derivative | SYK | 20 - 100 | Pyrido[4,3-d]pyrimidine based inhibitors[1] |

| N-aryl-2-methylpyridin-4-amine derivative | SYK | 10 - 50 | Aminopyrimidine based inhibitors |

Targeted Signaling Pathways

p38 MAPK Signaling Pathway